Critical pKa Divergence: 1-yl vs. 2-yl Regioisomer Dictates Reactivity and Purification Strategy
The predicted pKa for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS 1354950-49-4) is 12.54±0.20, as reported by ChemicalBook . This value is significantly higher than the pKa of 2.025 predicted for its structural regioisomer, tert-butyl (7-azaspiro[3.5]nonan-2-yl)carbamate (CAS 147611-03-8) . This substantial difference in acid dissociation constant indicates that the 1-yl amine is considerably less basic and will be predominantly protonated under strongly acidic conditions. This property is crucial for planning extraction and purification steps during synthesis, as it dictates the compound's partitioning behavior between aqueous and organic phases at various pH levels.
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 12.54 ± 0.20 |
| Comparator Or Baseline | tert-butyl (7-azaspiro[3.5]nonan-2-yl)carbamate (CAS 147611-03-8): 2.025 |
| Quantified Difference | Approximately 10.5 pKa units (10^10.5 difference in Ka) |
| Conditions | Predicted values using computational models (e.g., ACD/Labs Percepta, ChemAxon) as aggregated by commercial chemical databases. |
Why This Matters
This 10.5-unit pKa difference profoundly impacts the compound's state (neutral vs. protonated) in acidic reaction media, directly influencing its suitability for acid-catalyzed reactions and aqueous workup procedures.
